molecular formula C16H17NO2 B1454184 6-Methyl-2-(4-propoxybenzoyl)pyridine CAS No. 1187170-47-3

6-Methyl-2-(4-propoxybenzoyl)pyridine

Cat. No.: B1454184
CAS No.: 1187170-47-3
M. Wt: 255.31 g/mol
InChI Key: LAWYNKLNGZFZTD-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-propoxybenzoyl)pyridine is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a 4-propoxybenzoyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-11-19-14-9-7-13(8-10-14)16(18)15-6-4-5-12(2)17-15/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWYNKLNGZFZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237532
Record name (6-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-47-3
Record name (6-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-propoxybenzoyl)pyridine typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-propoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: this compound-3-carboxylic acid.

    Reduction: 6-Methyl-2-(4-propoxybenzyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(4-propoxybenzoyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-propoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(4-methoxybenzoyl)pyridine
  • 6-Methyl-2-(4-ethoxybenzoyl)pyridine
  • 6-Methyl-2-(4-butoxybenzoyl)pyridine

Uniqueness

6-Methyl-2-(4-propoxybenzoyl)pyridine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .

Biological Activity

6-Methyl-2-(4-propoxybenzoyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a methyl group and a propoxybenzoyl moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, impacting cellular functions and signaling cascades.
  • Cytotoxicity : Variations in substituents on the piperidine or pyridine rings can influence cytotoxic effects, making it a candidate for further investigation in cancer research.
  • Cytokine Modulation : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound could also possess anti-inflammatory properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (μM) Effect Reference
Inhibition of TNF-α0.19 - 0.50Reduces inflammation
Cytotoxicity in cancer cell linesVariesInduces apoptosis
Anti-inflammatory activityNot specifiedModulates cytokine levels

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of similar compounds on inflammatory responses, it was found that derivatives with structural similarities to this compound effectively inhibited the release of pro-inflammatory cytokines in vitro. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

Research involving various derivatives indicated that structural modifications significantly impacted cytotoxicity against cancer cell lines. Compounds with similar frameworks demonstrated promising results in inducing cell death in tumor cells, indicating that this compound may also exhibit similar properties.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles will determine its efficacy and safety in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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